7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
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Overview
Description
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound includes a fluorenylmethoxycarbonyl group, which is commonly used as a protecting group in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves multiple steps. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(1S,2S,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid: Another compound with a fluorenylmethoxycarbonyl group, used in asymmetric synthesis and organic chemistry.
Substituted triazolo-triazine derivatives: Known for their energetic properties and used in various industrial applications.
Uniqueness
7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is unique due to its specific structure, which combines the fluorenylmethoxycarbonyl group with the triazolopyrazine core. This combination provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c26-20(27)18-9-24-12-22-23-19(24)10-25(18)21(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPKFPSVNADVRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=NN=CN21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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